molecular formula C13H15BrO3 B3092276 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226383-83-0

2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No.: B3092276
CAS No.: 1226383-83-0
M. Wt: 299.16
InChI Key: HFPKEGBGYCDIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a heterocyclic compound featuring a tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a 4-bromophenyl group and an acetic acid side chain. This structure combines aromatic, oxygen-containing cyclic, and carboxylic acid functionalities, making it a versatile building block in medicinal chemistry and agrochemical research. The bromine atom on the phenyl ring enhances lipophilicity and influences electronic properties, while the THP ring contributes to conformational rigidity and metabolic stability .

Properties

IUPAC Name

2-[4-(4-bromophenyl)oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-3-1-10(2-4-11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPKEGBGYCDIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can be achieved through a multi-step process. One common method involves the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid . This intermediate is then subjected to a series of reactions to introduce the tetrahydropyran ring and the acetic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions followed by purification steps such as crystallization or distillation to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Esterification: The acetic acid group can react with alcohols to form esters.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the tetrahydropyran ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Esterification: Formation of esters with various alcohols.

    Reduction: Formation of de-brominated or modified tetrahydropyran derivatives.

Scientific Research Applications

2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: Investigated for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets. The bromine atom and the tetrahydropyran ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The acetic acid group can also participate in hydrogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Analogs with Different Aryl Substituents

Compound : 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

  • Molecular Weight : 254.71 g/mol
  • Structure : Replaces the 4-bromophenyl group with a 3-chlorophenyl moiety.
  • This compound is highlighted for applications in pharmaceuticals and agrochemicals, though its safety profile remains under investigation .

Comparison :

Property Target Compound (4-Bromo) 3-Chloro Analog
Molecular Weight Not explicitly stated 254.71 g/mol
Aryl Substituent 4-Bromophenyl 3-Chlorophenyl
Electronic Effects Stronger σ-withdrawal (Br) Moderate (Cl)
Applications Research building block Pharmaceuticals

The bromine substituent provides greater lipophilicity and steric bulk compared to chlorine, which may enhance membrane permeability but reduce solubility .

Heterocycle-Modified Analogs

Compound : 2-(4-(4-Bromophenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid

  • Molecular Weight : 367.26 g/mol
  • Structure : Replaces the THP ring with a thiazole ring containing a pyrrolidine substituent.
  • Properties : The thiazole ring introduces nitrogen, altering hydrogen-bonding capacity and acidity. This compound is used in combinatorial synthesis for drug discovery .

Comparison :

Property Target Compound (THP) Thiazole Analog
Core Heterocycle Tetrahydro-2H-pyran Thiazole
Functional Groups Ether oxygen Thiazole N, S
Molecular Weight Not stated 367.26 g/mol
Bioactivity Underexplored Drug discovery

The THP core offers metabolic stability due to its saturated structure, while the thiazole analog’s nitrogen and sulfur atoms may enhance binding to metal ions or enzymes .

Pyran Ring-Substituted Analogs

Compound: 4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid

  • Molecular Weight : 259.3 g/mol
  • Structure: Adds a Boc-protected amino group to the THP ring.
  • Properties: The amino group increases polarity, improving water solubility. This compound is a precursor for peptide coupling and proteomics research .

Comparison :

Property Target Compound Boc-Amino Analog
Substituent on THP 4-Bromophenyl Boc-amino
Molecular Weight Not stated 259.3 g/mol
Applications Building block Proteomics

The Boc group enables selective deprotection for further functionalization, a feature absent in the target compound .

Simplified Derivatives Without the THP Ring

Compound : (4-Bromophenyl)acetic acid

  • Molecular Weight : 215.04 g/mol
  • Structure : Lacks the THP ring, retaining only the 4-bromophenyl-acetic acid moiety.
  • Properties : Lower molecular weight and increased flexibility. Used as an intermediate in ester synthesis (e.g., methyl esters for improved volatility) .

Comparison :

Property Target Compound Simplified Derivative
Structural Complexity High (THP + aryl) Low (aryl + acid)
Molecular Weight Not stated 215.04 g/mol
Bioavailability Likely lower Higher (flexible)

The THP ring in the target compound likely reduces metabolic degradation compared to the simpler derivative .

Ester Derivatives

Compound : Methyl 4-bromophenylacetate

  • Molecular Weight : 245.07 g/mol
  • Structure : Methyl ester of (4-bromophenyl)acetic acid.
  • Properties : Improved volatility and reduced acidity compared to the carboxylic acid. Used in fragrance and intermediate synthesis .

Comparison :

Property Target Compound Ester Derivative
Functional Group Carboxylic acid Methyl ester
Reactivity Acidic, polar Neutral, less polar
Applications Pharmaceuticals Fragrances

Esterification masks the acidic proton, altering reactivity in nucleophilic reactions .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Applications
2-[4-(4-Bromophenyl)-THP-4-yl]acetic acid Not stated 4-Bromophenyl, THP, acetic acid Research building block
2-[4-(3-Chlorophenyl)-THP-4-yl]acetic acid 254.71 3-Chlorophenyl Pharmaceuticals
2-(4-(4-Bromophenyl)-thiazol-5-yl)acetic acid 367.26 Thiazole, pyrrolidine Drug discovery
(4-Bromophenyl)acetic acid 215.04 4-Bromophenyl Intermediate synthesis

Table 2: Functional Group Impact

Group/Modification Effect on Properties Example Compound
Bromine (aryl) ↑ Lipophilicity, σ-withdrawal Target compound
Boc-amino (THP) ↑ Polarity, peptide coupling
Thiazole core ↑ Hydrogen bonding, metal interaction
Methyl ester ↓ Acidity, ↑ volatility

Biological Activity

2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid (CAS No: 1226383-83-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrO3. The compound features a bromophenyl group attached to a tetrahydropyran moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of neurodegenerative diseases, particularly Alzheimer's disease. Key areas of focus include:

  • Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are crucial for increasing acetylcholine levels in the brain, which can improve cognitive function.
  • Antioxidant Properties : The compound exhibits antioxidant activities that may protect neuronal cells from oxidative stress.
  • Metal-Chelating Ability : It has shown potential in chelating metal ions, which is relevant in the context of metal-induced neurotoxicity.

1. AChE Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant AChE inhibitory activity. For instance, certain modified derivatives showed IC50 values as low as 0.08 µM, indicating potent inhibition compared to standard drugs like rivastigmine .

CompoundAChE IC50 (µM)BuChE IC50 (µM)BACE-1 IC50 (µM)
5d0.080.140.38
Rivastigmine0.80Not specifiedNot specified

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties using various assays. It demonstrated significant radical scavenging activity and total antioxidant capacity comparable to well-known antioxidants like curcumin .

3. Neuroprotective Effects

In vitro studies on neuronal cell lines have shown that treatment with this compound leads to reduced apoptosis and improved cell viability under oxidative stress conditions .

Case Study 1: Neuroprotection in Alzheimer’s Models

In a study involving transgenic mouse models of Alzheimer's disease, administration of the compound resulted in improved cognitive performance on memory tests compared to untreated controls. Histopathological analysis revealed reduced amyloid plaque deposition and neuroinflammation .

Case Study 2: Metal-Induced Neurotoxicity

Another investigation focused on the metal-chelating properties of the compound. It was found to effectively reduce neurotoxicity induced by excess iron and copper in cultured neuronal cells, suggesting its potential use in conditions associated with metal dysregulation .

Q & A

Q. What are the established synthetic routes for 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, and which reaction parameters are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Bromophenyl coupling to the tetrahydropyran scaffold via Suzuki-Miyaura or Ullmann reactions, requiring Pd-based catalysts and inert conditions .
  • Step 2 : Acetic acid side-chain introduction through nucleophilic substitution or ester hydrolysis. Key parameters include solvent polarity (e.g., THF vs. DMF), temperature (60–120°C), and reaction time (12–48 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the product. Monitor purity via TLC and HPLC .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the tetrahydropyran ring and bromophenyl group (e.g., δ 7.3–7.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbonyl (1700–1750 cm1^{-1}) and C-Br (500–600 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 327.1) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry, though this requires high-purity crystals .

Q. What are the documented physicochemical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer :
  • Melting Point : Reported ranges (e.g., 48–50°C) vary due to polymorphic forms; differential scanning calorimetry (DSC) is recommended for precise measurement .
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use logP calculations (e.g., ~2.5) to predict partitioning behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-Response Assays : Perform IC50_{50} studies across multiple cell lines to differentiate target-specific effects from general toxicity .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and account for solvent interference (e.g., DMSO < 0.1%) .

Q. What computational strategies predict the compound’s binding modes in biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites. Focus on hydrogen bonding with the acetic acid moiety and hydrophobic contacts with the bromophenyl group .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions .
  • QSAR Models : Corrogate substituent effects (e.g., bromine’s electronegativity) with activity data to refine predictions .

Q. How can reaction conditions be optimized to minimize side products during tetrahydropyran ring functionalization?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)2_2, PdCl2_2, or Buchwald-Hartwig catalysts for coupling efficiency .
  • Additive Optimization : Use ligands like XPhos or SPhos to enhance regioselectivity .
  • In Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates (e.g., di-brominated byproducts) and adjust stoichiometry .

Q. What methodologies assess the compound’s stability under physiological conditions for drug development?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; quantify degradation via HPLC .
  • Thermal Stability : Use accelerated stability testing (40–60°C) with Arrhenius modeling to predict shelf life .
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and monitor photodegradation products .

Data Contradiction Analysis

Q. How should researchers address variability in reported melting points or spectral data?

  • Methodological Answer :
  • Purity Assessment : Verify compound purity (>95%) via HPLC and elemental analysis before reporting data .
  • Polymorphism Studies : Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms .
  • Inter-Lab Validation : Collaborate with independent labs to replicate results under standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.